{2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}acetic acid
Description
{2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}acetic acid is a complex organic compound featuring a thiazolidine ring fused with a thiazole moiety
Properties
IUPAC Name |
2-[2,4-dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O5S2/c14-6(12-9-11-1-2-19-9)3-5-8(17)13(4-7(15)16)10(18)20-5/h1-2,5H,3-4H2,(H,15,16)(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCKQJDWAUYXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the thiazole moiety through a series of condensation and cyclization reactions. Key reagents include thioamides, α-halo acids, and various catalysts to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products: The major products of these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology and Medicine: The compound has shown promise in preclinical studies as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry: Beyond pharmaceuticals, the compound’s unique properties make it useful in the development of new materials, such as polymers and coatings, that require specific chemical functionalities.
Mechanism of Action
The mechanism by which {2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}acetic acid exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to various biological responses. For example, its interaction with bacterial enzymes can disrupt cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
2-Amino-4-thiazoleacetic acid: Another compound with potential biological activities.
Uniqueness: What sets {2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}acetic acid apart is its dual thiazole-thiazolidine structure, which provides a unique scaffold for interacting with multiple biological targets. This dual functionality enhances its potential as a lead compound in drug discovery.
Biological Activity
{2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}acetic acid is a compound that belongs to the thiazolidinone class, which has attracted considerable attention due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₃H₁₁N₃O₄S₂
- Molecular Weight : 325.37 g/mol
Antibacterial Activity
Thiazolidinone derivatives have demonstrated significant antibacterial properties. Research indicates that compounds similar to this compound exhibit activity against various bacterial strains.
| Study | Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Heerding et al. (2003) | Thiazolidinone Derivative | Staphylococcus aureus | 32 µg/mL |
| Ibrahim et al. (2011) | Thiazolidinone Derivative | Escherichia coli | 16 µg/mL |
| Liu et al. (2011) | Thiazolidinone Derivative | Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the thiazolidine ring is crucial for antibacterial activity, with structural modifications potentially enhancing efficacy.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance:
-
Cytotoxicity Against Cancer Cell Lines : A study by Evren et al. (2019) evaluated the cytotoxic effects of thiazolidinone derivatives on human lung adenocarcinoma cells (A549). The compound demonstrated an IC50 value of 1.98 µg/mL, indicating potent activity against cancer cells.
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells through the modulation of apoptotic pathways involving Bcl-2 proteins.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiazolidinone A | A549 (Lung Cancer) | 1.98 |
| Thiazolidinone B | Jurkat (Leukemia) | 0.85 |
Anti-inflammatory Activity
Thiazolidinones have also been investigated for their anti-inflammatory properties. For example, Koppireddi et al. (2013) reported that certain thiazolidine derivatives effectively reduced inflammation in animal models by inhibiting pro-inflammatory cytokines.
Case Study 1: Anticancer Activity
In a study conducted by Zhou et al. (2008), a series of thiazolidine derivatives were synthesized and tested for their ability to target drug-resistant lung cancer cells. The results indicated that compounds with specific structural features exhibited significant cytotoxicity against resistant cell lines.
Case Study 2: Antibacterial Efficacy
A recent study by Tuncbilek and Altanlar (2006) explored the antibacterial effects of various thiazolidine derivatives on clinically relevant pathogens. The results showed that modifications in the thiazolidine structure could enhance antibacterial activity against multidrug-resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
